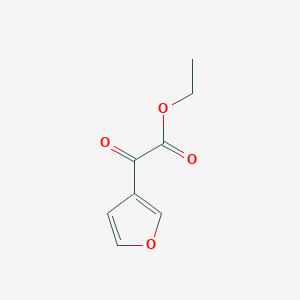

Ethyl 2-(furan-3-yl)-2-oxoacetate

CAS No.:

Cat. No.: VC18567478

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8O4 |

|---|---|

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | ethyl 2-(furan-3-yl)-2-oxoacetate |

| Standard InChI | InChI=1S/C8H8O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5H,2H2,1H3 |

| Standard InChI Key | CSNYCUHKULWBPT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)C1=COC=C1 |

Introduction

Physicochemical Properties

While direct data for Ethyl 2-(furan-3-yl)-2-oxoacetate is unavailable, inferences are drawn from structurally related compounds:

The furan-3-yl group likely reduces symmetry compared to 2-yl analogs, influencing crystallization behavior and spectroscopic signatures.

Chemical Reactivity and Functionalization

β-Ketoesters like Ethyl 2-(furan-3-yl)-2-oxoacetate exhibit versatile reactivity:

Keto-Enol Tautomerism

The compound exists in equilibrium between keto and enol forms, with the enol form stabilized by conjugation with the furan ring’s π-system. This tautomerism impacts its reactivity in nucleophilic additions and cycloadditions.

Oxidation and Reduction

-

Oxidation: Strong oxidants (e.g., KMnO₄) may cleave the β-ketoester moiety to yield dicarboxylic acids.

-

Reduction: Selective reduction of the ketone to a secondary alcohol (e.g., using NaBH₄) could generate ethyl 2-(furan-3-yl)-2-hydroxyacetate, a potential chiral building block.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the furan ring’s α-position could introduce aryl or alkyl groups, diversifying the compound’s applications in medicinal chemistry.

Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective methods for furan-3-yl substitution remains a hurdle.

-

Biological Profiling: In vitro studies are needed to validate hypothesized bioactivities.

-

Scalability: Transitioning lab-scale synthesis to industrial production requires solvent recovery and catalyst reuse strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume